molecular formula C15H28N2O2 B6156560 tert-butyl [2,4'-bipiperidine]-1-carboxylate CAS No. 1369108-90-6

tert-butyl [2,4'-bipiperidine]-1-carboxylate

Cat. No.: B6156560
CAS No.: 1369108-90-6
M. Wt: 268.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl [2,4’-bipiperidine]-1-carboxylate: is a chemical compound with the molecular formula C15H28N2O2. It is a derivative of bipiperidine, where a tert-butyl group is attached to the carboxylate functional group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [2,4’-bipiperidine]-1-carboxylate typically involves the reaction of bipiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows: [ \text{Bipiperidine} + \text{tert-Butyl chloroformate} \rightarrow \text{tert-Butyl [2,4’-bipiperidine]-1-carboxylate} + \text{HCl} ]

Industrial Production Methods: Industrial production of tert-butyl [2,4’-bipiperidine]-1-carboxylate may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification through recrystallization or chromatography to achieve high purity levels required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl [2,4’-bipiperidine]-1-carboxylate can undergo oxidation reactions, particularly at the piperidine rings, leading to the formation of N-oxides.

    Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

    Oxidation: N-oxides of bipiperidine.

    Reduction: Corresponding amines.

    Substitution: Various substituted bipiperidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl [2,4’-bipiperidine]-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: The compound is explored for its potential therapeutic applications. It is used in the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.

Industry: In the industrial sector, tert-butyl [2,4’-bipiperidine]-1-carboxylate is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale chemical manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl [2,4’-bipiperidine]-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include modulation of neurotransmitter release or inhibition of enzyme activity, leading to various biological effects.

Comparison with Similar Compounds

  • tert-Butyl 4-piperidinecarboxylate
  • tert-Butyl 1-piperidinecarboxylate
  • tert-Butyl 2-piperidinecarboxylate

Comparison: tert-Butyl [2,4’-bipiperidine]-1-carboxylate is unique due to the presence of two piperidine rings, which provides additional sites for chemical modification and interaction with biological targets. This structural feature distinguishes it from other tert-butyl piperidinecarboxylates, which typically contain only one piperidine ring. The bipiperidine structure enhances its potential for diverse applications in synthetic chemistry and pharmaceutical research.

Properties

CAS No.

1369108-90-6

Molecular Formula

C15H28N2O2

Molecular Weight

268.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.